molecular formula C11H12N2O4 B1416851 ethyl 3,6-dimethyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate CAS No. 1099963-42-4

ethyl 3,6-dimethyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate

Cat. No. B1416851
M. Wt: 236.22 g/mol
InChI Key: AFRXUKXZPUAANC-UHFFFAOYSA-N
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Description

“Ethyl 3,6-dimethyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate” is a chemical compound. Its IUPAC name is "ethyl 6-methyl-4-oxo-3,4-dihydrofuro [2,3-d]pyrimidine-5-carboxylate" .


Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For instance, the Dimroth rearrangement is used in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents . The optimal conditions for the reaction are heating of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles in an excess of AcOH under reflux in the presence of POCl3 as a chlorinating agent for 150 min .

Scientific Research Applications

Synthesis and Biological Evaluation

Ethyl 3,6-dimethyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate is an intermediate in the synthesis of various derivatives with significant biological activities. For instance, derivatives of 2,4-diamino-furo[2,3-d]pyrimidine exhibited cytotoxicity against lung cancer cell lines, with certain compounds showing promising inhibition activities (Hu et al., 2010) Hu et al. (2010). Furthermore, the crystal structure of a related compound was detailed, contributing to the understanding of its chemical characteristics and potential as a pharmaceutical ingredient (Yang, 2009) Hu Yang (2009).

Antimicrobial Applications

Research into pyrano[2,3-d]pyrimidine derivatives has shown that these compounds exhibit good to excellent antibacterial activity against both Gram-positive and Gram-negative bacterial species, highlighting their potential in antimicrobial therapy (Kumar et al., 2017) B. S. Kumar et al. (2017).

properties

IUPAC Name

ethyl 3,6-dimethyl-4-oxofuro[2,3-d]pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-4-16-11(15)7-6(2)17-9-8(7)10(14)13(3)5-12-9/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRXUKXZPUAANC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=O)N(C=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3,6-dimethyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 3,6-dimethyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate
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ethyl 3,6-dimethyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate

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